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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249

A Comprehensive Guide to the Efficacy of PSI-353661 Against Clinically Relevant HCV Isolates
for Researchers, Scientists, and Drug Development Professionals.

PSI-353661 is a novel phosphoramidate prodrug of 2'-deoxy-2'-a-fluoro-2'-3-C-
methylguanosine-5-monophosphate, designed for the treatment of Hepatitis C Virus (HCV)
infection. This guide provides an in-depth comparison of its antiviral efficacy against various
HCV genotypes and key resistant variants, alongside other notable HCV polymerase inhibitors.

Comparative Antiviral Activity

PSI-353661 demonstrates potent and broad-spectrum activity against multiple HCV genotypes.
Its efficacy, along with its diastereomer PSI-352938, is compared with the benchmark
nucleotide analog inhibitor sofosbuvir and another investigational drug, RG7128. The data
presented below is collated from various in vitro studies using HCV replicon systems. It is
important to note that direct comparisons should be interpreted with caution as experimental
conditions may vary between studies.

Table 1: In Vitro Efficacy (ECso/[EC90 in pM) of PSI-353661
and Comparators Against Wild-Type HCV Genotypes
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Genotype Genotype Genotype Genotype Genotype
Compound

la 1b 2a 3a 4a
ECso: 0.003 +
PSI-353661
0.0014[1]
PSI-352938* ECso: 0.20 ECso0: 0.13 ECs0: 0.14
Sofosbuvir ECso: ECso:
ECso: 0.048 ECso: 0.016 -
(PSI-7977) 0.032[2] 0.130[2]
RG7128
(PSI1-6130)

*PS]-352938 is a diastereomer of PSI-353661.

Table 2: In Vitro Efficacy (ECso/[ECo0 in yM) Against Key
Resi y iated Vari S282T)

Wild-Type S282T Mutant Fold Change in
Compound
(Genotype 1b) (Genotype 1b) ECso
Potent (equipotent to
PSI-353661 Potent ~1
WT)[3]
Sofosbuvir (PSI-7977)  ECoo: 0.42 uM ECo0: 7.8 UM 18.6
RG7128 (PSI-6130) - 3-8 fold resistance 3-8

Biochemical Potency

The antiviral activity of nucleotide prodrugs is dependent on their intracellular conversion to the
active triphosphate form. PSI-353661 and PSI-352938 are both metabolized to the same active
triphosphate, PSI-352666. The following table compares the in vitro inhibitory activity of this
active metabolite against the HCV NS5B RNA-dependent RNA polymerase.

Table 3: Biochemical Potency (ICso in pM) of Active
Triphosphate Metabolites Against HCV NS5B
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Polymerase

Active

Genotype Genotype Genotype Genotype S282T

Triphosphat
2a 3a 4a Mutant

e

Equally active
PSI-352666 1.0+£0.2 47+0.6 1.3+£05 42+0.8 against WT
and S282T[4]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the
efficacy of anti-HCV compounds.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

o Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b, 1a, or 2a)
are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal
bovine serum, non-essential amino acids, and G418 for selection.

o Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of
the test compound for 72 hours.

o Quantification of HCV RNA: Replicon RNA levels are quantified using a real-time reverse
transcription-polymerase chain reaction (RT-PCR) assay targeting a specific region of the
HCV genome or through a reporter gene (e.g., luciferase) engineered into the replicon.

o Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50%
(ECs0) and 90% (ECoo) is calculated by non-linear regression analysis of the dose-response
curve. Cytotoxicity is concurrently assessed using an assay such as the MTS assay to
determine the 50% cytotoxic concentration (CCso).

HCV NS5B Polymerase Assay
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This biochemical assay directly measures the inhibition of the HCV RNA-dependent RNA
polymerase (NS5B).

e Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is
used. A homopolymeric template/primer such as poly(C)/oligo(G) or a heteropolymeric RNA
template is utilized.

o Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme,
the RNA template/primer, ribonucleoside triphosphates (rNTPs), including a radiolabeled or
fluorescently labeled rNTP, and MgCl-.

« Inhibition Assay: The test compound in its active triphosphate form (e.g., PSI-352666) is
added to the reaction mixture at various concentrations.

e Product Detection: The reaction is allowed to proceed at 30°C and then stopped. The newly
synthesized RNA is captured, and the incorporated labeled nucleotide is quantified using a
scintillation counter or fluorescence reader.

» Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50%
(ICs0) is determined from the dose-response curve.

Visualizing the Science

To better illustrate the experimental processes and the mechanism of action of PSI-353661, the
following diagrams are provided.

NS5B Polymerase Assay

Gecomn nnnnn HCV NS5B Pa\ymerasej—»Grepare reaction mix (Template, rNTPsD—»Emd PSI-352666 (serial dl\uuonsD—>Enma(e RNA symhes.sj—»[oezecz newly synthesized RNA}—» Calculate IC50
HCV Replicon Assay
Encubate for 7ZD—>Guantlfy HCV RNA (RT—PCR/Lucl'eraseD—bGalculate ECSO/ECQCD

HCV Replicon-Harboring Cells Treat with PSI-353661 (serial dilutions)

Seed cells in 96-well plates
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Figure 1. Experimental workflow for assessing the antiviral efficacy of PSI-353661.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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